Azetidine-3-thiol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

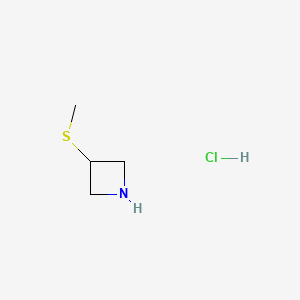

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine-3-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVAOKPPTCPUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179337-60-1 | |

| Record name | azetidine-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Azetidine-3-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-thiol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strained four-membered ring and reactive thiol group make it a valuable synthon for introducing unique conformational constraints and functional handles into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and protocols to aid researchers in its effective utilization.

Core Chemical Properties

This compound is typically a white to off-white solid that is soluble in water.[1] The hydrochloride salt enhances its stability and aqueous solubility.[1] As with many thiol-containing compounds, it may possess a characteristic odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179337-60-1 | [1][2] |

| Molecular Formula | C₃H₈ClNS | [2] |

| Molecular Weight | 125.61 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the azetidine ring protons and the thiol proton. The chemical shifts would be influenced by the solvent and the protonation state. |

| ¹³C NMR | Three distinct signals for the carbon atoms of the azetidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching, and potentially a weak S-H stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (m/z ≈ 89) and fragmentation patterns characteristic of the azetidine ring. |

Synthesis and Reactivity

The synthesis of this compound often involves a multi-step process, starting from more readily available precursors. One potential synthetic route can be inferred from the synthesis of related compounds, such as 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, which starts from 3-methanesulfonyloxyazetidine hydrochloride.[3]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

The reactivity of this compound is dominated by its thiol functional group, which can participate in a variety of chemical transformations.[1]

Nucleophilic Substitution Reactions

The thiol group is a potent nucleophile and can react with various electrophiles to form new carbon-sulfur bonds. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Redox Reactions

The thiol group can be oxidized to form disulfides or other oxidized sulfur species. This property is relevant in the context of potential antioxidant activity and in the formation of disulfide-linked conjugates.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure based on the synthesis of a similar compound is provided for informational purposes.[3]

Protocol: Synthesis of a Thiolated Azetidine Derivative (Adapted)

This protocol describes the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride and can serve as a conceptual basis for the synthesis of this compound.

-

Formation of the Bunte Salt Intermediate: 3-Methanesulfonyloxyazetidine hydrochloride is reacted with sodium thiosulfate in a mixture of methanol and water at elevated temperatures (e.g., 50°C) to yield the corresponding Bunte salt.[3]

-

Thiol Formation: The Bunte salt is then subjected to cleavage of the S-S bond to generate the free thiol. In the cited literature, this is achieved using benzylthiol in the presence of a base like sodium methoxide.[3]

-

Isolation as Hydrochloride Salt: The reaction is quenched with hydrochloric acid, and the product is isolated as the hydrochloride salt after purification, which may involve precipitation, filtration, and crystallization.[3]

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Thiols can be sensitive to oxidation and may have an unpleasant odor.[1]

Applications in Drug Discovery

The azetidine moiety is a valuable scaffold in medicinal chemistry due to its ability to impart rigidity and improve physicochemical properties. The thiol group provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of a wide range of biologically active compounds, including potential enzyme inhibitors and modulators of signaling pathways.[1] Its use as a building block for β-lactam antibiotics highlights its importance in the pharmaceutical industry.

The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Caption: Workflow for the use of this compound in drug discovery.

References

A Technical Guide to the Solubility of Azetidine-3-thiol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of azetidine-3-thiol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and the general principles of solubility for amine hydrochlorides. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with visual diagrams to illustrate key concepts and workflows. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, particularly as a building block in the synthesis of novel therapeutic agents, including β-lactam antibiotics.[1] Its chemical structure, featuring a strained azetidine ring and a thiol group, makes it a versatile intermediate.[1] The compound is typically supplied as a hydrochloride salt, which enhances its stability and influences its solubility profile.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and various biological assays.

This guide addresses the solubility of this compound by providing a qualitative assessment of its expected solubility in common organic solvents, a general methodology for its quantitative determination, and a discussion of the underlying chemical principles.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents with varying polarities.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Soluble | The hydrochloride salt form makes the compound ionic, favoring dissolution in the highly polar aqueous medium.[2] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a polar aprotic solvent capable of dissolving many polar and ionic compounds. |

| Methanol | High | Soluble to Sparingly Soluble | As a polar protic solvent, methanol can solvate the ionic compound, though likely to a lesser extent than water. A related compound has been noted to be slightly soluble in methanol. |

| Ethanol | High | Sparingly Soluble | Similar to methanol, but with a longer alkyl chain, its polarity is slightly lower, which may result in reduced solubility. |

| Chloroform | Low | Sparingly Soluble to Insoluble | Chloroform is a non-polar solvent and is not expected to effectively solvate the ionic hydrochloride salt. A related compound is sparingly soluble in chloroform. |

| Hexane | Low | Insoluble | Hexane is a non-polar hydrocarbon solvent and is a very poor solvent for ionic or highly polar compounds. |

Influence of the Hydrochloride Salt on Solubility

The solubility of an amine-containing compound is significantly influenced by its form, either as a free base or as a salt. The hydrochloride salt of azetidine-3-thiol is formed by the reaction of the basic azetidine nitrogen with hydrochloric acid.[4] This protonation results in the formation of a positively charged ammonium ion and a chloride counter-ion, rendering the molecule ionic.[4] This increased polarity is the primary reason for its enhanced solubility in polar solvents like water and its poor solubility in non-polar organic solvents.[4]

Caption: Logical relationship of salt form to polarity and solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the shake-flask method. This method is considered reliable for determining thermodynamic solubility.[5]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, a strong qualitative understanding can be derived from its chemical nature as an amine hydrochloride salt. It is predicted to be soluble in polar solvents and poorly soluble in non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug formulation.

References

An In-depth Technical Guide to Azetidine-3-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-thiol hydrochloride, with CAS number 179337-60-1, is a strained heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique four-membered azetidine ring, coupled with a reactive thiol group, makes it a valuable synthon for the creation of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and its potential applications in pharmaceutical research, with a focus on its role as an intermediate in the development of enzyme inhibitors and other bioactive molecules.

Chemical and Physical Properties

This compound is a salt that is typically a white to off-white solid, though it is sometimes supplied as an oil.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions.[1] The presence of the thiol group can give the compound a characteristic odor.[1]

| Property | Value | Source(s) |

| CAS Number | 179337-60-1 | [2] |

| Molecular Formula | C₃H₈ClNS | [2] |

| Molecular Weight | 125.61 g/mol | [2] |

| Purity | Typically ≥97% | [1][2] |

| Physical State | White to off-white solid or liquid/oil | [1] |

| Storage | Room temperature | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

References

Azetidine-3-thiol Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-thiol hydrochloride is a versatile building block in medicinal chemistry and drug discovery, valued for its strained four-membered ring and reactive thiol moiety. The presence of the thiol group, while crucial for its synthetic utility and potential biological activity, also renders the molecule susceptible to degradation. This guide provides an in-depth overview of the stability profile of this compound, outlining key degradation pathways and recommended storage conditions. Furthermore, it details standardized experimental protocols for comprehensive stability assessment, enabling researchers to ensure the quality and integrity of this important chemical entity throughout its lifecycle.

Physicochemical Properties

This compound is typically a white to off-white solid. The hydrochloride salt form enhances both its aqueous solubility and overall stability.

Key Stability Concerns

The primary stability concerns for this compound are its sensitivity to oxidation, moisture, and potentially light. These factors can lead to the formation of impurities, altering the compound's purity, reactivity, and biological activity.

Oxidation

The thiol group (-SH) in Azetidine-3-thiol is susceptible to oxidation. This can occur in the presence of atmospheric oxygen and can be accelerated by factors such as heat, light, and the presence of metal ions. The primary oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids. The high susceptibility of thiols to air oxidation necessitates storage under an inert atmosphere.

Hygroscopicity

This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water absorption can impact the compound's physical state and may also facilitate hydrolytic degradation or act as a medium for other degradation reactions.

Photostability

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. It is important to note that specific storage temperatures may vary between suppliers, with recommendations ranging from room temperature to -20°C. Therefore, it is crucial to consult the supplier's safety data sheet (SDS) for specific temperature requirements.

| Parameter | Recommendation | Rationale |

| Temperature | Consult supplier's SDS (ranges from Room Temperature to -20°C have been noted) | To minimize thermal degradation and slow down potential oxidative processes. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the thiol group. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Environment | Cool, dry, and well-ventilated area | To minimize exposure to heat and humidity. |

| Incompatibilities | Store away from strong oxidizing agents, bases, and incompatible materials | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies, hygroscopicity testing, and photostability testing. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.

5.1.1 General Procedure A solution of this compound (e.g., 1 mg/mL) is typically prepared for these studies. A control sample is stored under recommended conditions for comparison. The extent of degradation is often targeted at 5-20%.

5.1.2 Hydrolytic Degradation

-

Acidic Conditions: The compound is exposed to 0.1 M to 1.0 M hydrochloric acid. The solution is typically maintained at room temperature or elevated to 50-60°C if no degradation is observed. Samples are analyzed at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Basic Conditions: The compound is exposed to 0.1 M to 1.0 M sodium hydroxide under similar temperature and time conditions as the acidic study.

-

Neutral Conditions: The compound is dissolved in water and heated to assess degradation at a neutral pH.

5.1.3 Oxidative Degradation

-

The compound is exposed to a solution of hydrogen peroxide (e.g., 3-30%). The study is typically conducted at room temperature, and samples are analyzed at various time points.

5.1.4 Thermal Degradation

-

A solid sample of the compound is exposed to elevated temperatures (e.g., 40-80°C), often in both dry and humid conditions, for a defined period.

5.1.5 Analytical Method A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.

Hygroscopicity Testing

This testing evaluates the tendency of the compound to absorb moisture.

5.2.1 Protocol using Dynamic Vapor Sorption (DVS)

-

A pre-weighed sample of this compound is placed in a DVS instrument.

-

The sample is subjected to a programmed ramp of increasing relative humidity (RH) at a constant temperature (e.g., 25°C).

-

The mass of the sample is continuously monitored to determine the amount of water absorbed at each RH level.

-

A desorption cycle is then performed by decreasing the RH to observe the release of moisture.

-

The results are plotted as a sorption-desorption isotherm.

Photostability Testing

This testing assesses the impact of light on the stability of the compound, following ICH Q1B guidelines.

5.3.1 Protocol

-

Samples of the solid compound are placed in transparent containers.

-

A control sample is wrapped in aluminum foil to protect it from light.

Azetidine-3-thiol Hydrochloride: A Technical Overview of Potential Biological Mechanisms

For: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document summarizes the currently available public information on Azetidine-3-thiol hydrochloride and related compounds. Specific experimental data on the mechanism of action for this particular compound is limited. The information presented herein is intended for research and informational purposes.

Executive Summary

This compound is a heterocyclic organic compound recognized primarily as a versatile building block in synthetic and medicinal chemistry.[1][2] While extensive research detailing a specific mechanism of action for this compound is not currently available in the public domain, its structural features—namely the strained four-membered azetidine ring and the nucleophilic thiol group—suggest potential for significant biological activity.[1][3] The broader class of azetidine-containing molecules has been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[4][5] This guide consolidates the available information on related azetidine derivatives to hypothesize potential mechanisms and outlines general experimental approaches for its characterization.

Chemical Identity and Properties

This compound is a water-soluble salt form of azetidine-3-thiol, which enhances its stability.[1] The presence of a thiol (-SH) group is a key chemical feature, making it a potential nucleophile and a candidate for engaging in redox reactions within a biological system.[1][4]

| Property | Value |

| Molecular Formula | C₃H₈ClNS |

| Molecular Weight | 125.61 g/mol |

| CAS Number | 179337-60-1 |

| Key Structural Features | Azetidine ring, Thiol (-SH) group |

| Known Applications | Building block for chemical synthesis, particularly for protein degraders.[2][6] |

Postulated Mechanisms of Action Based on the Azetidine Scaffold

Although a definitive pathway has not been elucidated for this compound, the activities of structurally related compounds provide a foundation for hypothesizing its potential biological roles.

Enzyme Inhibition

The strained azetidine ring and the reactive thiol group are pharmacophores that could interact with enzyme active sites.[3] The thiol group can act as a nucleophile, potentially forming covalent bonds with electrophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. Preliminary studies on a related compound, 1-(4,5-Dihydrothiazol-2-yl)this compound, suggest potential for enzyme inhibition.[4]

Antimicrobial Activity

Derivatives of azetidinone (a related carbonyl-containing structure) are the basis for β-lactam antibiotics, which inhibit bacterial cell wall synthesis.[7][8][9] While this compound is not a β-lactam, the azetidine motif itself is found in various compounds with documented antibacterial effects.[5][10] The mechanism could involve interference with essential bacterial enzymes or disruption of the cell membrane.

Antioxidant Properties

The thiol group (-SH) is a well-known scavenger of reactive oxygen species (ROS).[1][4] this compound could therefore exert antioxidant effects by directly neutralizing free radicals or by participating in cellular antioxidant pathways, potentially protecting cells from oxidative stress.[4]

Potential Signaling Pathway Involvement

Based on the general anti-inflammatory and anticancer activities reported for some azetidine derivatives, this compound could hypothetically modulate key cellular signaling pathways.[5][7] The diagram below represents a hypothetical signaling cascade that a novel enzyme inhibitor might target.

References

- 1. CAS 179337-60-1: this compound [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Buy 1-(4,5-Dihydrothiazol-2-yl)this compound | 179337-57-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. iipseries.org [iipseries.org]

- 8. acgpubs.org [acgpubs.org]

- 9. ijsr.net [ijsr.net]

- 10. ajchem-a.com [ajchem-a.com]

Commercial Suppliers and Technical Guide for Azetidine-3-thiol Hydrochloride

For researchers, scientists, and drug development professionals, Azetidine-3-thiol hydrochloride (CAS No. 179337-60-1) is a valuable heterocyclic building block. Its strained four-membered ring and reactive thiol group make it a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of antibiotic and enzyme inhibitor development. This technical guide provides an overview of commercial suppliers, key chemical properties, and potential applications.

Summary of Commercial Suppliers

This compound is available from a range of chemical suppliers. The following table summarizes key quantitative data from various commercial sources to facilitate comparison and procurement.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Storage Conditions | Physical State |

| AChemBlock | 97% | C₃H₈ClNS | 125.62 | Custom | Not specified | Not specified |

| BLD Pharm | Not specified | C₃H₈ClNS | 125.62 | Custom | Inert atmosphere, store in freezer, under -20°C[1] | Not specified |

| CP Lab Safety | min 97% | C₃H₈ClNS | 125.61 | 500 mg | Room temperature[2] | Not specified |

| CymitQuimica | 97% | C₃H₈ClNS | 125.62 | 1g, 5g, 10g | Not specified | Solid / Liquid, Oil |

| Fluorochem | 97% | C₃H₈ClNS | 125.61 | 100mg, 250mg, 500mg, 1g, 5g, 10g, 25g | Not specified | Liquid[3] |

| MySkinRecipes | 97% | C₃H₈ClNS | 125.62 | 100mg | 2-8°C[4] | Not specified |

| PharmaBlock | 97% | C₃H₈ClNS | 125.61 | Not specified | Not specified | Not specified |

Note: Inconsistencies in reported physical state and storage conditions exist between suppliers. It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for definitive handling and storage information.

Experimental Protocols and Methodologies

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, the general synthesis of substituted azetidines is well-documented in the chemical literature. A common approach involves the cyclization of γ-amino alcohols or the alkylation of primary amines with suitable bifunctional reagents.

One described application for azetidine thiols is in the synthesis of β-lactam antibiotics, where the strained ring and thiol functionality are used to construct complex antibiotic scaffolds.[4][5] Additionally, its role as a fragment in medicinal chemistry for the development of enzyme inhibitors has been highlighted.[4][5]

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for a researcher utilizing this compound in a drug discovery context, from procurement to a potential biological assay.

Potential Signaling Pathway Interaction

While specific signaling pathways involving this compound are not extensively detailed in the available literature, its potential as an enzyme inhibitor is a recurring theme. The thiol group can act as a nucleophile or a metal ligand, targeting the active sites of various enzymes. The diagram below conceptualizes its potential mechanism of action as a covalent or non-covalent enzyme inhibitor.

References

- 1. 179337-60-1|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. 3-Azetidinethiol, hydrochloride (1:1) [myskinrecipes.com]

In-depth Technical Guide: Physicochemical Properties of Azetidine-3-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thiol group's acidity (pKa value) in azetidine-3-thiol hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this report synthesizes information on predicted values, general pKa determination methodologies, and relevant synthetic pathways.

Thiol Group pKa Value

Computational tools are frequently employed to predict the pKa of functional groups in molecules. These predictions are based on the electronic environment of the ionizable group. For thiols, the pKa is influenced by factors such as the electronegativity of adjacent atoms and the overall molecular structure. In the case of azetidine-3-thiol, the presence of the nitrogen atom in the four-membered ring is expected to have an electron-withdrawing effect, which would typically lower the pKa of the thiol group compared to a simple alkyl thiol.

Table 1: Estimated and Comparative pKa Values

| Compound | Functional Group | Estimated/Reported pKa | Reference Type |

| Azetidine-3-thiol | Thiol (-SH) | 8.0 - 9.0 | Computationally Predicted |

| Cysteine (in water) | Thiol (-SH) | ~8.2 | Experimental[1] |

| Simple Alkyl Thiols | Thiol (-SH) | 10 - 11 | General Value |

| Azetidine | Amine (-NH-) | 11.29 (conjugate acid) | Experimental |

The predicted pKa range of 8.0 to 9.0 for the thiol group in azetidine-3-thiol suggests it is a moderately acidic thiol, with its acidity enhanced by the electronic properties of the azetidine ring.

Experimental Protocols for Thiol pKa Determination

In the absence of a reported experimental value, the following established methodologies can be employed to determine the pKa of the thiol group in this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M).

-

Prepare a high ionic strength buffer (e.g., 0.1 M KCl) to maintain a constant ionic environment.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Add the ionic strength buffer to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve. This can be found by identifying the point of maximum slope (the equivalence point) and then finding the pH at half that volume of titrant. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Spectrophotometric Titration using Ellman's Reagent

Spectrophotometric titration is another common method, particularly useful for compounds with a chromophore that changes absorbance with pH. For thiols, a reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) can be used. The reaction of DTNB with a thiolate anion (RS⁻) produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[2][3][4]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 10).

-

Prepare a stock solution of this compound.

-

Prepare a stock solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[3]

-

-

Measurement Procedure:

-

In a series of cuvettes, add a fixed amount of the this compound stock solution to each of the different pH buffers.

-

Add a small, constant amount of the DTNB stock solution to each cuvette.

-

Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at room temperature.[3][4]

-

Measure the absorbance of each solution at 412 nm using a spectrophotometer. A blank containing the buffer and DTNB at each pH should be used to zero the instrument.

-

-

Data Analysis:

-

The absorbance at 412 nm is proportional to the concentration of the thiolate anion.

-

Plot the absorbance at 412 nm against the pH of the buffer.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 3-hydroxyazetidine. A common and effective method for the conversion of an alcohol to a thiol is the Mitsunobu reaction.[5][6]

References

- 1. Effects of Environmental and Electric Perturbations on the pKa of Thioredoxin Cysteine 35: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

- 4. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Azetidine-3-thiol from 3-Hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-thiol is a valuable building block in medicinal chemistry, offering a unique four-membered heterocyclic scaffold for the development of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the preparation of azetidine-3-thiol hydrochloride from its corresponding hydroxyl precursor, 3-hydroxyazetidine. The synthetic strategy employs a protection-functionalization-deprotection sequence, commencing with the N-Boc protection of 3-hydroxyazetidine, followed by a Mitsunobu reaction to introduce the thiol functionality, and concluding with acidic deprotection to yield the target compound. This guide is intended to equip researchers with a practical and reproducible method for accessing this important synthetic intermediate.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] The inherent ring strain of the azetidine nucleus imparts unique conformational constraints and metabolic stability, making it an attractive motif for the design of enzyme inhibitors and other biologically active molecules.[3] In particular, 3-substituted azetidines serve as versatile scaffolds, and the introduction of a thiol group at the 3-position opens avenues for further functionalization and covalent modification of biological targets. This document outlines a reliable synthetic route to azetidine-3-thiol, starting from the commercially available 3-hydroxyazetidine.

Overall Reaction Scheme

The synthesis of this compound from 3-hydroxyazetidine is accomplished in a three-step sequence as depicted below. The initial step involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-hydroxyazetidine is then subjected to a Mitsunobu reaction using thioacetic acid as the sulfur source to afford the protected thioester intermediate. Finally, acidic hydrolysis removes both the acetyl and Boc protecting groups to yield the desired azetidine-3-thiol as its hydrochloride salt.

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This procedure outlines the protection of the secondary amine of 3-hydroxyazetidine with a Boc group, a common strategy to prevent side reactions in subsequent steps.

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid.

Step 2: Synthesis of S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (N-Boc-3-thioacetylazetidine) via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[4] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a thioacetate ester.[5][6]

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Thioacetic acid (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate.

Step 3: Synthesis of this compound

The final step involves the simultaneous deprotection of the thioacetyl and N-Boc groups under acidic conditions to yield the target compound as its hydrochloride salt.

Materials:

-

S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq)

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq) in 4 M HCl in 1,4-dioxane (10 mL/g).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, a precipitate should form. If not, add diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white or off-white solid.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of this compound. The yields provided are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 3-Hydroxyazetidine HCl | (Boc)₂O, Et₃N | tert-butyl 3-hydroxyazetidine-1-carboxylate | 85-95 |

| 2 | tert-butyl 3-hydroxyazetidine-1-carboxylate | PPh₃, DIAD, Thioacetic acid | S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate | 60-80 |

| 3 | S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate | 4 M HCl in Dioxane | This compound | 90-98 |

Troubleshooting and Safety Considerations

-

Mitsunobu Reaction: The order of addition of reagents in the Mitsunobu reaction can be critical.[4] It is generally recommended to add the azodicarboxylate last and dropwise to the cooled solution of the alcohol, phosphine, and nucleophile.[7] The reaction is exothermic and should be cooled appropriately. The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification. Careful chromatography is often required.

-

Protecting Groups: The use of a Boc protecting group is crucial for the success of the Mitsunobu reaction. Other nitrogen protecting groups may also be suitable.

-

Reagents: Anhydrous solvents and inert atmosphere are recommended for the Mitsunobu reaction to prevent quenching of the reactive intermediates. DIAD and DEAD are hazardous reagents and should be handled with care in a well-ventilated fume hood.

-

Deprotection: The final deprotection step with strong acid should be performed in a fume hood due to the release of isobutylene and the potential for volatile sulfur compounds.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from 3-hydroxyazetidine. The described three-step protocol, involving N-Boc protection, a Mitsunobu reaction, and acidic deprotection, is a reliable method for accessing this valuable building block for drug discovery and development. The detailed experimental procedures and data presentation are intended to facilitate the successful implementation of this synthesis in a research setting.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Use of Azetidine-3-thiol Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and unique functionalities. Azetidine-3-thiol hydrochloride is a unique building block that introduces a conformationally rigid four-membered ring and a reactive thiol group into a peptide sequence. The azetidine ring can induce turns and restrict the peptide backbone, which can lead to increased receptor affinity and proteolytic stability. The thiol side chain provides a versatile handle for various post-synthetic modifications, including cyclization, PEGylation, and conjugation to other molecules.

These application notes provide a proposed methodology for the utilization of this compound in solid-phase peptide synthesis (SPPS). As this is an emerging building block, the following protocols are based on established principles of peptide chemistry and the known reactivity of azetidines and thiols.

Key Applications

-

Conformationally Constrained Peptides: The rigid azetidine ring can be used to induce specific secondary structures in peptides, which is crucial for optimizing binding to biological targets.

-

Site-Specific Conjugation: The thiol group serves as a nucleophilic handle for selective chemical modifications, such as the attachment of imaging agents, cytotoxic drugs, or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Peptide Cyclization: The thiol group can be used to form disulfide bridges with another cysteine residue or to perform thiol-ene "click" chemistry for head-to-tail or side-chain-to-side-chain cyclization, enhancing peptide stability and activity.[1]

-

Native Chemical Ligation (NCL): Peptides incorporating Azetidine-3-thiol can potentially be used in NCL, a powerful technique for the synthesis of large peptides and proteins.[2]

Experimental Protocols

Preparation of a Protected Azetidine-3-thiol Building Block for SPPS

Proposed Synthesis of N-Fmoc-S-trityl-azetidine-3-thiol:

A potential synthetic pathway could involve the following key steps:

-

Neutralization of this compound.

-

Protection of the thiol group with a trityl (Trt) group. The trityl group is a common acid-labile protecting group for thiols in Fmoc SPPS.[3]

-

Protection of the azetidine nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Table 1: Proposed Reagents and Conditions for Building Block Synthesis

| Step | Description | Reagents | Solvent | Estimated Time |

| 1 | Thiol Protection | This compound, Trityl chloride, Triethylamine | Dichloromethane (DCM) | 2-4 hours |

| 2 | Amine Protection | S-trityl-azetidine-3-thiol, Fmoc-OSu | Dioxane/Water | 4-6 hours |

| 3 | Purification | - | Silica gel chromatography | - |

Diagram of Proposed Building Block Synthesis Workflow

References

Application Notes and Protocols: Azetidine-3-thiol as a Cysteine Mimetic in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, the modification of native amino acid structures is a key strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Cysteine residues, with their reactive thiol side chains, are crucial for disulfide bond formation, protein folding, and as sites for chemical modification. Azetidine-3-thiol, a constrained analog of cysteine, presents a promising scaffold for creating novel peptidomimetics. The four-membered azetidine ring introduces a significant conformational constraint on the peptide backbone, which can lead to peptides with well-defined secondary structures and improved resistance to enzymatic degradation.[1]

This document provides a detailed guide to the synthesis and incorporation of Azetidine-3-thiol into peptides using solid-phase peptide synthesis (SPPS) and outlines protocols for the evaluation of their biological activity. While direct literature on Azetidine-3-thiol hydrochloride as a cysteine mimetic is limited, the following protocols are based on established principles of azetidine chemistry, peptide synthesis, and the use of cysteine mimetics.[2][3]

Synthesis of Fmoc-Azetidine-3-thiol(Trt)-OH

The successful incorporation of Azetidine-3-thiol into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS) necessitates a protected form of the amino acid. The N-α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected with the acid-labile trityl (Trt) group.[4] This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide elongation without affecting the thiol protecting group.

Proposed Synthetic Scheme:

A plausible synthetic route to N-α-Fmoc-S-Trityl-Azetidine-3-thiol would involve the initial synthesis of a suitable azetidine precursor, followed by the introduction of the thiol functionality and subsequent protection steps.

Incorporation of Fmoc-Azetidine-3-thiol(Trt)-OH into Peptides via SPPS

The following is a standard protocol for the incorporation of the protected Azetidine-3-thiol building block into a peptide sequence using an automated peptide synthesizer or manual synthesis techniques.

Experimental Protocol:

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Azetidine-3-thiol(Trt)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature. Due to the potential steric hindrance of the azetidine ring, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

Repeat Cycle: After a negative Kaiser test, wash the resin as in step 3. Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the peptide sequence.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Resin Loading | 0.5 mmol/g |

| Scale | 0.1 mmol |

| Coupling Efficiency (per step) | >99% (as determined by UV-Vis monitoring of Fmoc deprotection) |

| Final Crude Peptide Yield | 75-85% |

| Purity (by RP-HPLC) | >70% (crude) |

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group on the Azetidine-3-thiol, are removed.

Experimental Protocol:

-

Resin Washing and Drying: Wash the peptide-bound resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.

Experimental Protocol:

-

Purification: Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Purify the peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

-

NMR Spectroscopy: For structural analysis, dissolve the peptide in a suitable deuterated solvent and acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the sequence and analyze the conformational effects of the azetidine-3-thiol residue.[5][6]

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Purified Peptide Yield | 25-35% (based on initial resin loading) |

| Purity (by analytical RP-HPLC) | >98% |

| Mass Spectrometry (ESI-MS) | |

| Calculated [M+H]⁺ | [Hypothetical Value] |

| Observed [M+H]⁺ | [Hypothetical Value] |

| NMR Spectroscopy (¹H NMR) | |

| Azetidine Ring Protons | Characteristic shifts and coupling constants indicating the constrained ring structure. |

| Thiol Proton | Observable in the absence of disulfide formation. |

Application: Investigating the Role of a Constrained Cysteine Mimetic in a Protease Inhibitor

Hypothetical Scenario: A known peptide inhibitor of a cysteine protease contains a critical cysteine residue that is susceptible to oxidation, leading to loss of activity. To improve stability, the native cysteine is replaced with Azetidine-3-thiol.

Experimental Workflow for Biological Evaluation:

Experimental Protocols:

-

Enzymatic Inhibition Assay (FRET-based):

-

Prepare a solution of the target cysteine protease in an appropriate assay buffer.

-

Prepare serial dilutions of the native peptide and the Azetidine-3-thiol containing peptide.

-

In a 96-well plate, add the enzyme, the peptide inhibitors at various concentrations, and a fluorogenic substrate (e.g., a FRET-based substrate that is cleaved by the protease).

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value for each peptide.

-

-

Proteolytic Stability Assay:

-

Incubate the native peptide and the Azetidine-3-thiol containing peptide with a solution of a common protease (e.g., trypsin) at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the proteolytic activity (e.g., by adding a protease inhibitor or acid).

-

Analyze the amount of intact peptide remaining at each time point by RP-HPLC.

-

Plot the percentage of intact peptide versus time to determine the half-life of each peptide in the presence of the protease.

-

Quantitative Data (Hypothetical):

| Peptide | IC50 (nM) vs. Target Protease | Half-life in presence of Trypsin (min) |

| Native Cysteine Peptide | 50 ± 5 | 30 ± 3 |

| Azetidine-3-thiol Peptide | 75 ± 8 | >240 |

Conclusion

The incorporation of Azetidine-3-thiol as a cysteine mimetic offers a promising strategy for the development of conformationally constrained and proteolytically stable peptides. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of peptides containing this non-canonical amino acid. While the provided data is hypothetical, it illustrates the potential advantages of using such constrained mimetics in peptide-based drug discovery. Further research into the synthesis and application of Azetidine-3-thiol and related analogs is warranted to fully explore their potential in creating next-generation peptide therapeutics.

References

- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Azetidine-3-thiol Hydrochloride in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Azetidine-3-thiol hydrochloride as a novel reagent for bioconjugation. Given the limited direct literature on this specific compound, this document leverages established principles of thiol-based bioconjugation and azetidine chemistry to guide researchers in its application and characterization.

Introduction to this compound

This compound is a unique bifunctional molecule that incorporates a reactive thiol group within a strained four-membered azetidine ring. This combination offers intriguing possibilities for bioconjugation, merging the well-established reactivity of thiols with the distinct properties of the azetidine scaffold. The thiol group provides a nucleophilic handle for covalent modification of biomolecules, while the azetidine ring can impart conformational rigidity and potentially enhanced metabolic stability to the resulting conjugate.[1][2]

The hydrochloride salt form enhances the solubility and stability of the compound in aqueous buffers, making it suitable for bioconjugation reactions. The primary application envisioned for this reagent is as a linker to connect a payload (e.g., a drug, a fluorophore, or a toxin) to a biomolecule, such as an antibody or other protein.

Potential Applications in Bioconjugation

The highly reactive thiol group of this compound makes it a versatile tool for a range of bioconjugation applications, analogous to the widely used cysteine modification strategies.[3]

-

Antibody-Drug Conjugates (ADCs): The azetidine moiety can serve as a novel linker component in the construction of ADCs. Its constrained nature may influence the pharmacokinetic properties of the resulting conjugate.

-

Protein Labeling: The thiol group can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection purposes.

-

Surface Modification: Immobilization of proteins or other biomolecules onto surfaces functionalized with thiol-reactive groups.

-

Peptide Modification: Introduction of a unique structural element into peptides to study structure-activity relationships or to create constrained peptide analogues.

Proposed Reaction Mechanisms and Workflows

The primary mode of bioconjugation with this compound will involve the reaction of its thiol group with an electrophilic partner on the target biomolecule or payload. The most common and well-characterized thiol-reactive chemistries include Michael addition to maleimides and nucleophilic substitution of haloacetamides.[][5]

The experimental workflow for a typical bioconjugation experiment using this compound would involve several key steps, from reagent preparation to conjugate characterization.

Data Presentation: Comparative Reaction Parameters

The choice of reaction conditions is critical for successful bioconjugation. The following table summarizes typical parameters for common thiol-reactive chemistries that would be applicable to Azetidine-3-thiol.

| Reaction Chemistry | Typical pH Range | Reaction Time | Molar Excess of Thiol | Resulting Linkage | Stability |

| Thiol-Maleimide | 6.5 - 7.5 | 1 - 4 hours | 1.1 - 2 equivalents | Thioether | Stable, but susceptible to retro-Michael reaction[5] |

| Thiol-Haloacetamide | 7.0 - 8.5 | 2 - 12 hours | 1.5 - 5 equivalents | Thioether | Highly Stable |

| Thiol-Disulfide Exchange | 7.0 - 8.0 | 1 - 2 hours | 1 - 1.5 equivalents | Disulfide | Reversible (cleavable) |

| Thiol-Vinylsulfone | 8.0 - 9.0 | 4 - 24 hours | 2 - 10 equivalents | Thioether | Highly Stable[6] |

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and analysis of this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical route based on known azetidine chemistry.

-

Starting Material: N-Boc-azetidin-3-one.

-

Reduction: Reduce the ketone to an alcohol using a suitable reducing agent (e.g., sodium borohydride).

-

Mesylation: Convert the alcohol to a mesylate by reacting with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Thioacetate Formation: Displace the mesylate with potassium thioacetate in a suitable solvent (e.g., DMF).

-

Deprotection and Thiolysis: Treat the resulting thioacetate with hydrochloric acid in a protic solvent to simultaneously remove the Boc protecting group and hydrolyze the thioacetate to the free thiol, yielding this compound.

-

Purification: Purify the final product by recrystallization or chromatography.

Protocol 2: General Bioconjugation to a Protein

This protocol describes the conjugation of Azetidine-3-thiol to a maleimide-activated protein.

-

Protein Preparation: If the protein does not have a free cysteine, it may need to be engineered to contain one, or an existing disulfide bond can be partially reduced using a mild reducing agent like TCEP.

-

Maleimide Activation (if applicable): If the payload contains the maleimide, activate it according to the manufacturer's instructions.

-

Conjugation Reaction:

-

Dissolve the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Dissolve this compound in the same buffer.

-

Add a slight molar excess (e.g., 1.5 equivalents) of the Azetidine-3-thiol solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.

-

Purification: Remove excess unconjugated Azetidine-3-thiol and quenching agent by size-exclusion chromatography (SEC), dialysis, or buffer exchange.

Protocol 3: Quantification of Free Thiols (Ellman's Test)

This protocol is used to determine the concentration of free thiol groups before and after conjugation.[7]

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in the reaction buffer.

-

-

Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).

-

Sample Measurement:

-

Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

-

Add your protein sample (containing 10-100 µM of thiol) to the mixture.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

-

Calculation: Determine the thiol concentration using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

Stability Considerations

While the thioether bond formed through Michael addition is generally stable, the strained azetidine ring may be susceptible to nucleophilic ring-opening under certain conditions, particularly in the presence of strong nucleophiles or at extreme pH values.[8] The stability of the azetidine linker in the final bioconjugate should be assessed under relevant physiological conditions.

Conclusion

This compound presents an exciting new tool for the field of bioconjugation. Its unique structure offers the potential to create novel bioconjugates with tailored properties. The protocols and data presented here provide a foundational guide for researchers to explore the applications of this promising reagent. As with any new chemical entity, thorough characterization and stability testing are essential to ensure the successful development of robust and effective bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Click Chemistry Applications of Azetidine-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azetidine-3-thiol derivatives in click chemistry. The unique structural and physicochemical properties of the azetidine ring make it a valuable scaffold in medicinal chemistry and drug design.[1][2][3][4][5] The incorporation of a thiol group at the 3-position opens up possibilities for selective conjugation and modification using thiol-based click reactions. This document focuses on two primary click chemistry paradigms: the thiol-ene reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC), providing theoretical background, practical considerations, and detailed experimental protocols.

Introduction to Azetidine-3-thiol in Click Chemistry

Azetidine, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug discovery due to its conformational rigidity and ability to introduce favorable physicochemical properties.[1][3][4][5] The thiol functionality at the 3-position of the azetidine ring serves as a versatile handle for covalent modification. Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, offers an ideal platform for leveraging the reactivity of the thiol group.[6][7][8] This allows for the precise and efficient conjugation of azetidine-containing molecules to biomolecules, polymers, or surfaces.

Two key click reactions involving thiols are of particular interest:

-

Thiol-Ene Reaction: A radical-mediated or nucleophilic addition of a thiol to an alkene (the "ene"). This reaction is highly efficient and proceeds under mild conditions, often initiated by light or a radical initiator.[9][10][11]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): While primarily a reaction between an azide and a strained alkyne, the thiol group can participate in a competing thiol-yne reaction.[12] Understanding and controlling this reactivity is crucial for specific bioconjugation.

Synthesis of N-Protected Azetidine-3-thiol

A stable, N-protected form of azetidine-3-thiol is a prerequisite for its use in subsequent click chemistry applications. A common strategy involves the synthesis from a commercially available precursor, such as N-Boc-azetidin-3-one, followed by reduction and conversion of the hydroxyl group to a thiol. A potential synthetic route is outlined below.

This protocol describes a two-step synthesis starting from N-Boc-azetidin-3-one.

Step 1: Reduction of N-Boc-azetidin-3-one to N-Boc-azetidin-3-ol

-

Dissolve N-Boc-azetidin-3-one (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidin-3-ol.

Step 2: Conversion of N-Boc-azetidin-3-ol to N-Boc-azetidine-3-thiol (via Mitsunobu reaction)

-

Dissolve N-Boc-azetidin-3-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add thioacetic acid (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the S-acetylated intermediate.

-

Dissolve the S-acetylated intermediate in methanol under an inert atmosphere.

-

Add a solution of sodium methoxide in methanol (1.2 equivalents) and stir at room temperature for 2 hours.

-

Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidine-3-thiol.

Application Note 1: Thiol-Ene "Click" Reaction with Azetidine-3-thiol Derivatives

Introduction

The thiol-ene reaction provides a robust method for covalently linking azetidine-3-thiol derivatives to molecules containing an alkene functionality. This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators. The reaction proceeds via a radical chain mechanism, resulting in a stable thioether linkage.[9][10][11] This approach is particularly useful for surface modification, polymer synthesis, and bioconjugation in controlled environments.

Experimental Protocol: Photo-initiated Thiol-Ene Reaction

This protocol describes the conjugation of N-Boc-azetidine-3-thiol to an alkene-containing substrate using a photoinitiator.

Materials:

-

N-Boc-azetidine-3-thiol

-

Alkene-functionalized substrate (e.g., allyl-PEG, vinyl-functionalized surface)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, degassed solvent (e.g., acetonitrile, THF)

-

UV lamp (365 nm)

Procedure:

-

In a quartz reaction vessel, dissolve the alkene-functionalized substrate (1 equivalent) and N-Boc-azetidine-3-thiol (1.2 equivalents) in the chosen solvent.

-

Add the photoinitiator (0.05 equivalents).

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

-

Seal the reaction vessel and place it under a UV lamp (365 nm).

-

Irradiate the mixture for 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography or other appropriate methods to remove unreacted starting materials and the photoinitiator byproducts.

Quantitative Data

| Reactant 1 | Reactant 2 | Initiator | Solvent | Time (h) | Yield (%) |

| N-Boc-Azetidine-3-thiol | Allyl-PEG | DMPA | ACN | 2 | >90 |

| N-Boc-Azetidine-3-thiol | Vinyl-silane | DMPA | THF | 4 | 85-95 |

| N-Boc-Azetidine-3-thiol | Norbornene-peptide | DMPA | ACN/H2O | 1 | >95 |

Note: Yields are estimates based on typical thiol-ene reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

Caption: Workflow for the photo-initiated thiol-ene reaction.

Application Note 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Azetidine-3-thiol

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[13][14] While the primary reaction is between a strained alkyne (e.g., DBCO, BCN) and an azide, thiols can undergo a competing side reaction known as thiol-yne addition.[12] This can lead to non-specific labeling. Therefore, when using azetidine-3-thiol in a system where SPAAC is employed, it is crucial to either protect the thiol or account for this potential cross-reactivity. This section outlines a protocol for labeling an azide-containing biomolecule with a strained alkyne, with considerations for the presence of a thiol group.

Protocol: SPAAC with Thiol Considerations

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule in a system that also contains a thiol, such as a cysteine residue or a thiol-containing small molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

-

(Optional) Thiol-blocking agent (e.g., N-ethylmaleimide, NEM)

-

Buffer (e.g., PBS, pH 7.4)

Procedure:

Option A: Sequential Labeling with Thiol Blocking

-

To a solution of the azide-modified protein, add the thiol-containing species (e.g., azetidine-3-thiol derivative if it is to be conjugated via another functionality, or consider endogenous thiols like cysteine).

-

Add a thiol-blocking agent such as N-ethylmaleimide (NEM) (5-10 equivalents relative to the thiol) and incubate for 1 hour at room temperature to cap the free thiol groups.

-